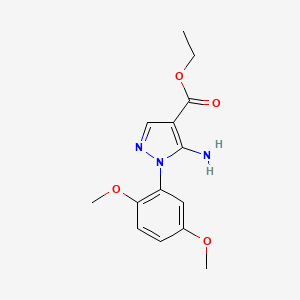

Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 5-amino-pyrazole core substituted at the 1-position with a 2,5-dimethoxyphenyl group and at the 4-position with an ethyl carboxylate ester. The 2,5-dimethoxy substitution on the phenyl ring confers electron-donating properties, which may influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C14H17N3O4 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

ethyl 5-amino-1-(2,5-dimethoxyphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C14H17N3O4/c1-4-21-14(18)10-8-16-17(13(10)15)11-7-9(19-2)5-6-12(11)20-3/h5-8H,4,15H2,1-3H3 |

InChI Key |

JJUGOGOYXHFAFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)OC)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the reaction mixture is heated to reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Alcohol derivatives of the pyrazole compound.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Research indicates that Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate exhibits significant anti-inflammatory and analgesic properties. Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial targets for anti-inflammatory drugs. For instance, a comparative analysis revealed that certain derivatives of pyrazole compounds possess IC₅₀ values comparable to established anti-inflammatory medications such as diclofenac sodium .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Research conducted by Iovu et al. (2003) highlighted the fungicidal activity of related pyrazole derivatives, suggesting potential applications in treating infections and as a preventive agent in agricultural settings .

Agricultural Chemistry

Agrochemical Intermediates

This compound serves as a key intermediate in the synthesis of agrochemicals. It plays a vital role in developing herbicides and fungicides that enhance crop yield and protect against pests. The compound's structural characteristics enable it to be modified for improved efficacy in pest control applications .

Plant Growth Regulation

In addition to pest control, this compound has been studied for its ability to regulate plant growth. Research indicates that certain pyrazole derivatives can positively influence plant development, making them valuable in agricultural formulations aimed at improving crop productivity .

Material Science

Development of Novel Polymers

In the field of material science, this compound is utilized in developing novel polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, which are crucial for various industrial applications. The compound's unique chemical structure allows it to be incorporated into polymer matrices, resulting in materials with improved mechanical properties and longevity .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Study by Ming Li (2005) : This research reported the synthesis of structurally related compounds that exhibited fungicidal activities and plant growth regulation. The findings suggest that this compound could be beneficial for both agricultural and pharmaceutical applications .

- Anti-inflammatory Evaluation : A comparative analysis showed that certain derivatives have significant COX inhibition capabilities, indicating their potential as effective therapeutic agents against inflammation .

Data Tables: Summary of Applications

| Application Area | Activity Type | Reference | Findings |

|---|---|---|---|

| Pharmaceutical Development | Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |

| Agricultural Chemistry | Fungicidal properties | Iovu et al. (2003) | Exhibited notable antifungal activity |

| Material Science | Polymer development | Ming Li (2005) | Enhanced durability and resistance in coatings |

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Analysis :

- Electron-donating groups (e.g., methoxy) improve solubility in polar solvents compared to electron-withdrawing groups (e.g., nitro, fluoro) .

- Steric effects : The 2,5-dimethoxy substitution may hinder rotational freedom of the phenyl ring, affecting molecular conformation and binding interactions .

Heterocyclic Ring Modifications

Replacement of the phenyl ring with larger heterocycles alters electronic and steric profiles:

Analysis :

- Quinoline derivatives exhibit enhanced aromaticity and planar structures, favoring interactions with DNA or enzymes via intercalation or π-stacking .

Ester Group Modifications

The ethyl carboxylate ester in the target compound contrasts with other esters and hydrolyzed derivatives:

Biological Activity

Ethyl 5-amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in pharmacology and other fields.

- Molecular Formula : C₁₂H₁₃N₃O₂

- CAS Number : 1176428-20-8

- Molecular Weight : 233.25 g/mol

- Melting Point : Not specified in available literature

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting neurotransmitter systems and potentially offering neuroprotective effects.

- Antioxidant Activity : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, providing protective effects against oxidative stress.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models.

2. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

3. Antimicrobial Effects

Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anti-inflammatory Effects

In a study involving mice with induced paw edema, treatment with this compound resulted in a significant reduction in swelling compared to control groups. The compound was administered at doses of 10 mg/kg and showed efficacy similar to standard anti-inflammatory drugs.

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis at concentrations as low as 25 µM. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells after treatment.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.